molecular formula C16H13N5O2S B10881552 [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 6-(3,5-dimethoxyphenyl)-3-(4-pyridinyl)-

[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 6-(3,5-dimethoxyphenyl)-3-(4-pyridinyl)-

Cat. No.: B10881552
M. Wt: 339.4 g/mol
InChI Key: JJSVRNORBVTESI-UHFFFAOYSA-N
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Description

3-METHOXY-5-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazolothiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-5-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the reaction of 4-pyridylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the triazolothiadiazole core .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-5-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-METHOXY-5-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHOXY-5-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival . The compound’s structure allows it to form strong interactions with the active sites of these enzymes, thereby blocking their activity .

Properties

Molecular Formula

C16H13N5O2S

Molecular Weight

339.4 g/mol

IUPAC Name

6-(3,5-dimethoxyphenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H13N5O2S/c1-22-12-7-11(8-13(9-12)23-2)15-20-21-14(18-19-16(21)24-15)10-3-5-17-6-4-10/h3-9H,1-2H3

InChI Key

JJSVRNORBVTESI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4)OC

Origin of Product

United States

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